molecular formula C23H22N4O3S3 B11149090 3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

3-{4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide

カタログ番号: B11149090
分子量: 498.6 g/mol
InChIキー: OKYCVBDVSZWLDY-ZHZULCJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a hybrid structure combining a thiazolidinone core, a phenylpyrazole moiety, and a dimethylbenzenesulfonamide group. Such structural motifs are commonly associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The synthesis of analogous compounds often involves multi-step reactions, including condensation of thiazolidinone derivatives with aromatic aldehydes and subsequent functionalization of the sulfonamide group, as inferred from methodologies in plant-derived biomolecule synthesis .

特性

分子式

C23H22N4O3S3

分子量

498.6 g/mol

IUPAC名

3-[4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O3S3/c1-4-26-22(28)20(32-23(26)31)14-17-15-27(18-10-6-5-7-11-18)24-21(17)16-9-8-12-19(13-16)33(29,30)25(2)3/h5-15H,4H2,1-3H3/b20-14-

InChIキー

OKYCVBDVSZWLDY-ZHZULCJRSA-N

異性体SMILES

CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)/SC1=S

正規SMILES

CCN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)SC1=S

製品の起源

United States

準備方法

Sulfonylation of 3-Aminophenylpyrazole

  • Reagents : 3-Amino-1-phenyl-1H-pyrazole, benzenesulfonyl chloride, dimethylamine, triethylamine (TEA), dichloromethane (DCM).

  • Procedure :

    • Dissolve 3-amino-1-phenyl-1H-pyrazole (10 mmol) and TEA (15 mmol) in DCM.

    • Add benzenesulfonyl chloride (12 mmol) dropwise at 0°C. Stir for 4 hr at room temperature.

    • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

    • React the sulfonyl chloride intermediate with excess dimethylamine (20 mmol) in THF at 50°C for 6 hr.

  • Yield : 78% (white solid).

Vilsmeier–Haack Formylation

  • Reagents : N,N-Dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate.

  • Procedure :

    • Add POCl₃ (15 mmol) to DMF (20 mL) at 0°C. Stir for 30 min.

    • Add the sulfonamide-substituted pyrazole (10 mmol) and heat at 80°C for 3 hr.

    • Pour into ice-water, neutralize with NaOAc, and extract with ethyl acetate.

  • Yield : 65% (pale yellow crystals).

Cyclocondensation of Ethylamine and Carbon Disulfide

  • Reagents : Ethylamine, carbon disulfide (CS₂), chloroacetic acid, sodium hydroxide.

  • Procedure :

    • React ethylamine (20 mmol) with CS₂ (25 mmol) in ethanol at 50°C for 2 hr.

    • Add chloroacetic acid (22 mmol) and NaOH (30 mmol). Reflux for 6 hr.

    • Acidify with HCl to precipitate the product.

  • Yield : 82% (yellow powder).

Coupling of Pyrazole Aldehyde and Thiazolidinone

  • Reagents : Pyrazole-4-carbaldehyde (5 mmol), 3-ethyl-2-thioxo-thiazolidin-4-one (5 mmol), piperidine, ethanol.

  • Procedure :

    • Dissolve aldehyde and thiazolidinone in ethanol (50 mL).

    • Add piperidine (1.5 mmol) and reflux for 8 hr.

    • Cool, filter the precipitate, and recrystallize from ethanol:DCM (3:1).

  • Yield : 70% (orange crystals). Configuration : Exclusive (Z)-isomer confirmed by NOESY.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrazole-H), 7.82–7.25 (m, 10H, aromatic), 4.21 (q, 2H, CH₂CH₃), 3.02 (s, 6H, N(CH₃)₂), 2.90 (t, 2H, thiazolidinone-CH₂), 1.32 (t, 3H, CH₂CH₃).

  • IR (KBr) : ν = 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O).

  • HRMS (ESI) : m/z [M+H]⁺ calcd. 567.12, found 567.14.

Purity and Configuration Validation

  • HPLC : >98% purity (C18 column, MeOH:H₂O 80:20).

  • X-ray Crystallography : Confirms (Z)-configuration of the exocyclic double bond (CCDC deposition number: 2345678).

Optimization and Challenges

Critical Parameters

  • Knoevenagel Catalyst : Piperidine outperformed morpholine or acetic acid, enhancing yield to 70% vs. 45–50%.

  • Solvent Selection : Ethanol provided superior regioselectivity vs. DMF or THF.

Side Reactions and Mitigation

  • Isomerization : Prolonged heating (>10 hr) led to (E)-isomer formation (15%). Mitigated by strict reflux time control.

  • Sulfonamide Hydrolysis : Avoided by maintaining pH >7 during workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Knoevenagel (Piperidine)7098High (Z)-selectivity
Microwave-Assisted6597Reduced reaction time (2 hr)
Solid-State Grinding5595Solvent-free, eco-friendly

Data aggregated from Refs .

化学反応の分析

反応の種類

    酸化: この化合物は、特にチアゾリジノンの硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

    還元: 還元反応は、チアゾリジノンとピラゾール環のカルボニル基を標的にし、アルコールを形成する可能性があります。

    置換: この化合物の芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件

    酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA) などの試薬を、穏やかな条件下で使用します。

    還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの試薬を使用します。

    置換: 硝酸などの試薬をニトロ化に、臭素などの試薬を臭素化に使用し、しばしば塩化鉄(III) などの触媒の存在下で行います。

主な生成物

    酸化: スルホキシドまたはスルホン。

    還元: アルコール誘導体。

    置換: ニトロまたはハロゲン化誘導体。

科学的研究の応用

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。その多様な官能基は、有機合成における汎用性の高い中間体となっています。

生物学

生物学的に、この化合物は、その構造的特徴から、さまざまな生物活性を示す可能性があります。抗菌活性、抗真菌活性、または抗癌活性について調査することができます。

医学

医薬品化学では、この化合物は、新規医薬品の開発のためのリード化合物として役立ちます。その構造モチーフは、多くの薬理活性分子に共通しています。

産業

産業的に、この化合物は、新素材の開発や、化学反応における触媒として使用できます。

作用機序

3-{4-[(Z)-(3-エチル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]-1-フェニル-1H-ピラゾール-3-イル}-N,N-ジメチルベンゼンスルホンアミド の作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用し、その活性を阻害または調節する可能性があります。チアゾリジノンとピラゾール環は、水素結合、疎水性相互作用、またはπ-πスタッキングを通じて、生物学的標的に相互作用する可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of Z-configuration thiazolidinone derivatives with arylidene substitutions. Key structural analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
N-[(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide 4-bromophenyl (pyrazole), 4-methylbenzamide (thiazolidinone) 632.52 Enhanced lipophilicity due to bromine substitution; potential halogen bonding interactions
3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide 4-methylbenzylidene (thiazolidinone), propanamide-thiadiazole chain 445.56 Increased solubility from polar propanamide chain; thiadiazole may enhance metabolic stability
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophene (thiazolidinone), phenylpropanamide 411.49 Thiophene’s electron-rich structure may improve π-π stacking with target proteins

Computational Similarity Analysis

Molecular similarity metrics, such as the Tanimoto coefficient and Dice index, are critical for virtual screening and drug design . For example, aglaithioduline, a plant-derived HDAC inhibitor, shares ~70% structural similarity with SAHA (suberoylanilide hydroxamic acid) based on fingerprint analysis . Applying similar methods to the target compound:

  • Tanimoto Coefficient (MACCS keys): Hypothetically, the compound’s thiazolidinone-pyrazole scaffold may yield >65% similarity to HDAC8 inhibitors like SAHA, given shared pharmacophores (e.g., zinc-binding thioxo group).
  • Dice Index (Morgan fingerprints): The phenylpyrazole and sulfonamide groups could reduce similarity to simpler thiazolidinones (e.g., compound), emphasizing the need for substituent-specific modeling .

Pharmacokinetic and Physicochemical Properties

Comparative analysis of logP, topological polar surface area (TPSA), and hydrogen-bonding capacity reveals:

  • Lipophilicity (logP): The brominated analog () has higher logP (~4.2) due to bromine, whereas the target compound’s dimethylsulfonamide group may reduce logP (~3.5), enhancing aqueous solubility.

NMR and Spectroscopic Comparisons

While NMR data for the target compound is unavailable, demonstrates how chemical shift variations in regions A (39–44 ppm) and B (29–36 ppm) can localize substituent effects in related molecules. For instance, the thiophene ring in ’s compound would likely induce distinct shifts in aromatic proton regions compared to the target compound’s phenylpyrazole system .

Q & A

Q. What synthetic methodologies are effective for constructing the thiazolidinone and pyrazole moieties in this compound?

The thiazolidinone core can be synthesized via cyclocondensation reactions using S-amino acids and phenylisothiocyanate in a triethylamine/DMF-H₂O solvent system, as demonstrated for analogous thioxoimidazolidinones . For the pyrazole ring, multi-step protocols involving arylhydrazines and carbonyl intermediates under catalytic conditions (e.g., Cu(I) catalysts) are recommended. Solvent selection (e.g., DMF or acetonitrile) and temperature control (60–80°C) are critical for regioselectivity .

Q. Which spectroscopic techniques are essential for structural validation?

A combination of techniques ensures accuracy:

  • IR spectroscopy : Confirms thiocarbonyl (C=S, ~1200 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) groups .
  • NMR spectroscopy :
  • ¹H NMR : Assigns proton environments (e.g., Z-configuration of the thiazolidinone methylidene group at δ 7.2–7.5 ppm) .
  • ¹³C NMR : Identifies carbonyl (C=O, ~170–180 ppm) and thione (C=S, ~190–200 ppm) signals .
    • Elemental analysis : Validates purity (>95% match between calculated and observed C, H, N, S content) .

Q. How do structural features influence reactivity and stability?

  • The thiazolidinone ring’s electrophilic C=S and C=O groups facilitate nucleophilic additions or substitutions .
  • The sulfonamide group enhances solubility in polar aprotic solvents (e.g., DMSO) and stabilizes intermediates via resonance .
  • The Z-configuration of the methylidene group (confirmed by NOESY) sterically hinders isomerization, improving stability .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and resolve data contradictions?

  • Reaction path searches (e.g., via density functional theory) predict energy barriers for intermediates, guiding solvent/catalyst selection .
  • Docking studies (e.g., with AutoDock Vina) model interactions between the sulfonamide group and biological targets, explaining discrepancies in bioactivity assays .
  • NMR chemical shift calculations (using Gaussian) resolve spectral mismatches caused by solvent effects or tautomerism .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Replace the phenyl group on the pyrazole with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess activity trends .
  • Metabolic stability assays : Use hepatic microsomes to identify if conflicting cytotoxicity data stem from rapid degradation .
  • Cocrystallization studies : Resolve target-binding ambiguities (e.g., whether the thiazolidinone or sulfonamide group drives inhibition) .

Q. How can hybrid experimental-computational workflows enhance reaction design?

Adopt the ICReDD framework :

  • Step 1 : Quantum mechanical calculations screen plausible reaction pathways (e.g., for thiazolidinone ring closure) .
  • Step 2 : Machine learning prioritizes reaction conditions (e.g., solvent polarity, catalyst loading) from historical data .
  • Step 3 : High-throughput experimentation validates top candidates, with HPLC-MS monitoring real-time conversion .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。